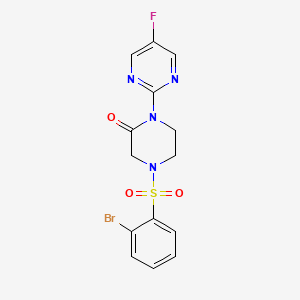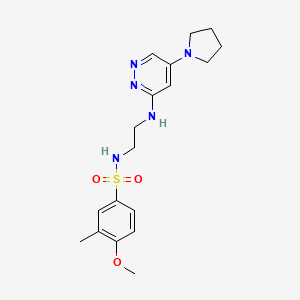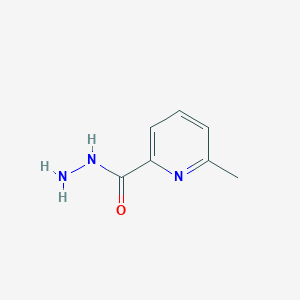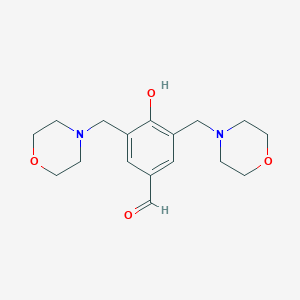
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, also known as FITM, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. FITM is a selective inhibitor of the fat storage-inducing transmembrane protein (FIT) and has been shown to have promising effects on metabolic disorders, such as obesity and type 2 diabetes.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, also known as 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-methylbenzoyl)-4,5-dihydro-1H-imidazole:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a candidate for developing new antibiotics .
Antiviral Applications
The compound’s ability to inhibit viral replication has been explored in several studies. It has demonstrated efficacy against certain RNA viruses by interfering with viral RNA synthesis. This makes it a promising candidate for antiviral drug development, particularly for diseases where current treatments are limited .
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cells. Its mechanism involves the activation of caspases and the disruption of mitochondrial function, leading to programmed cell death. This property is being investigated for potential use in chemotherapy, especially for cancers resistant to conventional treatments .
Anti-inflammatory Effects
The compound has been found to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Applications
Studies have indicated that this compound can protect neurons from oxidative stress and apoptosis. Its neuroprotective effects are being explored for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Antioxidant Activity
The compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it is being studied for its potential in skincare and anti-aging products .
Antifibrotic Effects
Research has shown that this compound can inhibit the formation of fibrotic tissue. It reduces the expression of fibrotic markers and collagen production, making it a candidate for treating fibrotic diseases such as liver fibrosis and pulmonary fibrosis .
Antidiabetic Potential
The compound has been investigated for its ability to improve insulin sensitivity and reduce blood glucose levels. Its mechanism involves the modulation of insulin signaling pathways, which could make it a useful therapeutic agent for managing diabetes .
These applications highlight the diverse potential of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.
Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity
Propiedades
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-2-3-8-16(13)17(22)21-10-9-20-18(21)23-12-14-6-4-7-15(19)11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPXHMYKCSOPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)
![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)


![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)




![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)
![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)